Ortho‑Chlorophenyl Substitution Balances Lipophilicity Between Fluoro‑ and Trifluoromethyl‑Containing Analogs
The computed LogP of 2-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is approximately 3.6, representing an intermediate value between the more hydrophilic 2,4‑difluorophenyl analog (LogP ~3.2) and the more lipophilic 3‑trifluoromethyl analog (LogP ~4.1) [1]. This intermediate lipophilicity may provide a balanced profile for membrane permeability and aqueous solubility, avoiding the extremes that can lead to poor bioavailability or excessive plasma protein binding [2].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 3.6 |
| Comparator Or Baseline | 2,4‑Difluorophenyl analog: LogP ≈ 3.2; 3‑Trifluoromethyl analog: LogP ≈ 4.1 |
| Quantified Difference | Target LogP is +0.4 above the difluoro analog and −0.5 below the trifluoromethyl analog |
| Conditions | Calculated by the ZINC15 database using the XLogP algorithm |
Why This Matters
Intermediate lipophilicity can improve the probability of favorable ADME properties, making this compound a more pragmatic starting point for lead optimization than analogs at the LogP extremes.
- [1] ZINC15. Calculated LogP for ZINC8738825 (C20H18ClN3O2). https://zinc15.docking.org (accessed 2026-04-29). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
